

Application Notes and Protocols for In Vitro SHMT Assay Using (-)-SHIN1

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (-)-SHIN1
Cat. No.: B10818768

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These application notes provide a detailed protocol for conducting an in vitro assay to determine the inhibitory activity of compounds against serine hydroxymethyltransferase (SHMT), with a specific focus on the potent inhibitor **(-)-SHIN1**.

Introduction

Serine hydroxymethyltransferase (SHMT) is a pyridoxal phosphate (PLP)-dependent enzyme that plays a critical role in one-carbon metabolism by catalyzing the reversible conversion of L-serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (5,10-CH₂-THF).^[1] This function is vital for the biosynthesis of nucleotides (purines and thymidylate) and amino acids, making SHMT a compelling target in cancer therapy.^[2] Mammalian cells have two isoforms: the cytosolic SHMT1 and the mitochondrial SHMT2.^[3]

(-)-SHIN1 (also known as SHIN1 or RZ-2994) is a potent, stereospecific, small-molecule dual inhibitor of human SHMT1 and SHMT2.^{[2][4]} It acts as a folate-competitive inhibitor and has demonstrated efficacy in blocking the growth of various cancer cell lines by disrupting one-carbon metabolism.^{[4][5]} These notes provide a detailed protocol for an in vitro SHMT inhibition assay using **(-)-SHIN1** as a reference compound, enabling the evaluation of new potential SHMT inhibitors.

Quantitative Data Summary

The following tables summarize the inhibitory activity of **(-)-SHIN1** against SHMT enzymes and its anti-proliferative effects on various cancer cell lines.

Table 1: In Vitro Inhibitory Activity of **(-)-SHIN1** against Human SHMT Isoforms

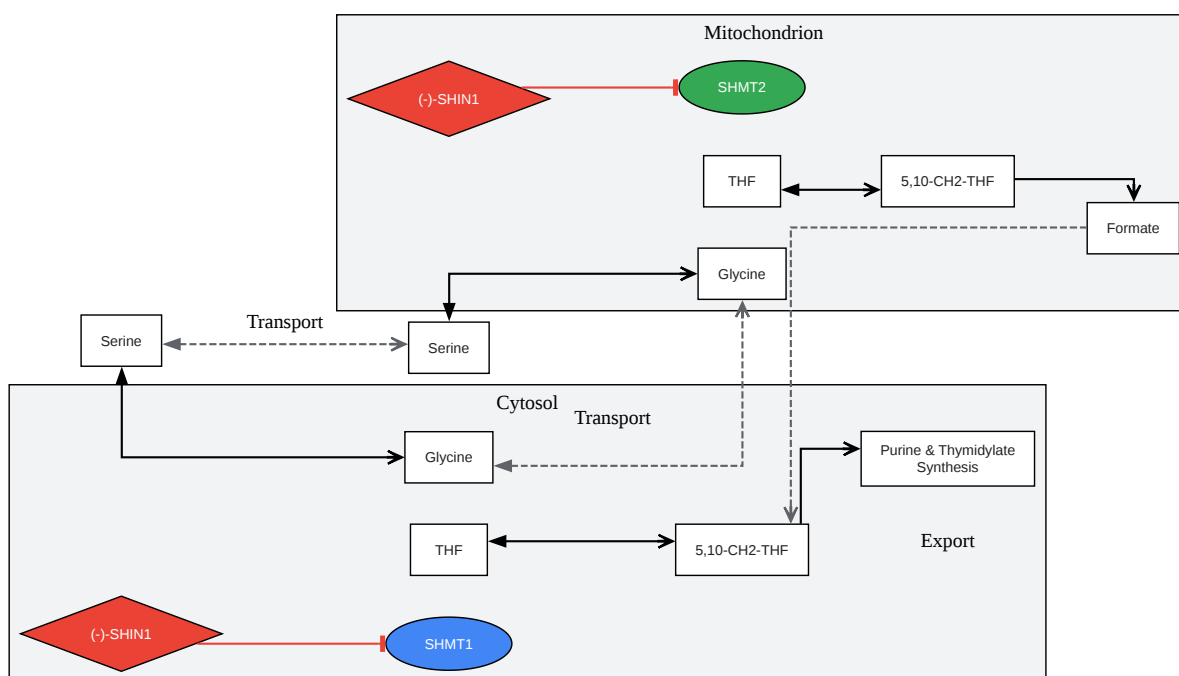
Isoform	IC50 (nM)	Reference(s)
SHMT1	5	[6] [7]
SHMT2	13	[6] [7]

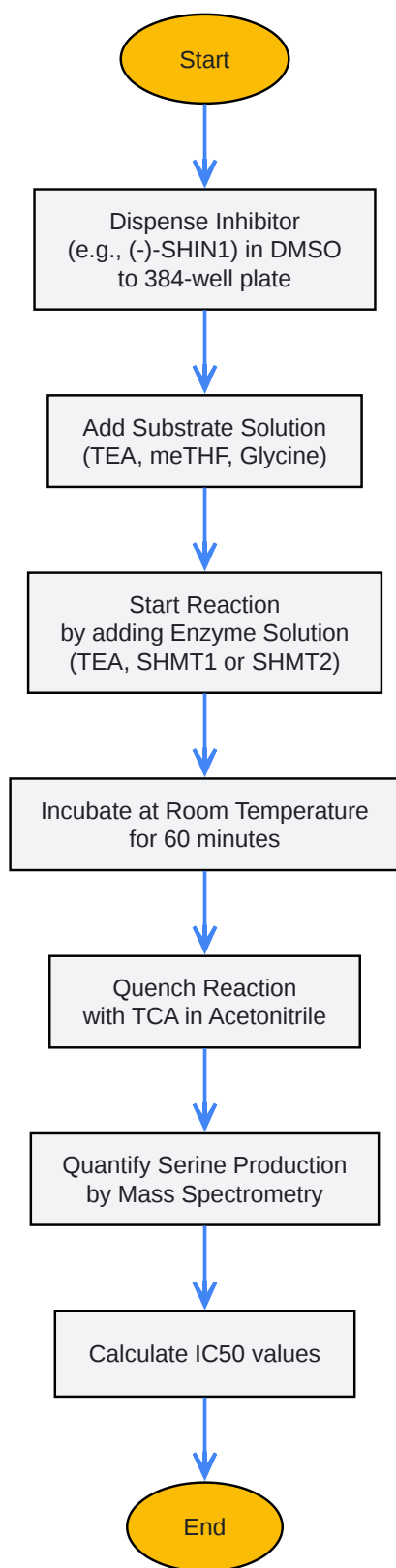
Table 2: In Vitro Anti-proliferative Activity of **(+)-SHIN1**

Cell Line	Cancer Type	IC50 (nM)	Notes	Reference(s)
HCT-116 (Wild-type)	Colon Cancer	870	Efficacy is primarily due to SHMT2 inhibition.	[5] [8]
HCT-116 (SHMT2 knockout)	Colon Cancer	~10	Demonstrates potent inhibition of cytosolic SHMT1.	[5] [8]
8988T	Pancreatic Cancer	< 100	Relies on SHMT1 due to defects in the mitochondrial folate pathway.	[5]
Diffuse Large B-cell Lymphoma (DLBCL) cell lines	B-cell Lymphoma	Not specified	Particularly sensitive to SHMT inhibition due to defective glycine import.	[4]

Signaling and Metabolic Consequences of SHMT Inhibition by (-)-SHIN1

Inhibition of SHMT1 and SHMT2 by **(-)-SHIN1** disrupts the primary pathway for generating one-carbon units from serine. This leads to a depletion of 5,10-CH₂-THF, which is a crucial cofactor for the synthesis of purines and thymidylate, essential building blocks for DNA and RNA.^[5] The blockade of this pathway leads to an accumulation of upstream metabolites and can induce cell cycle arrest and apoptosis in rapidly proliferating cancer cells.^[5]





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